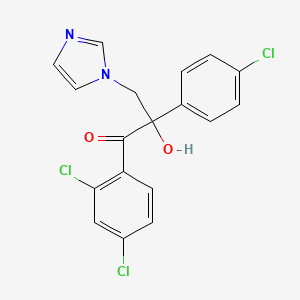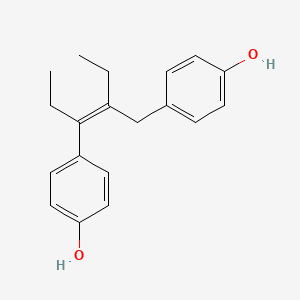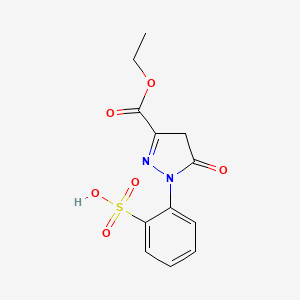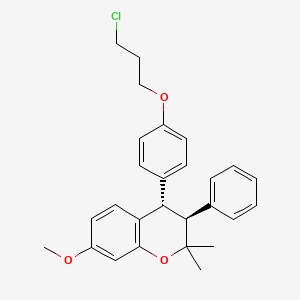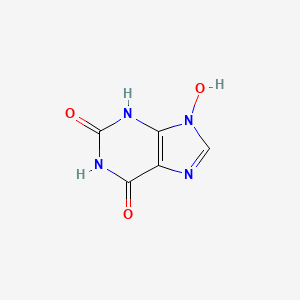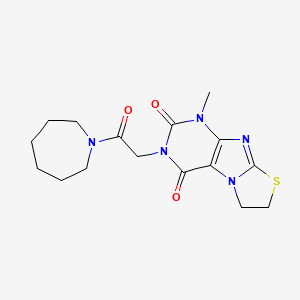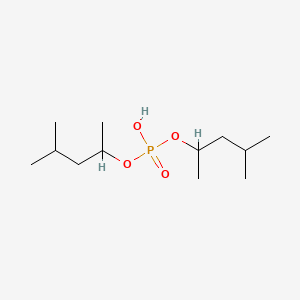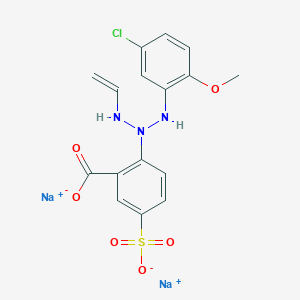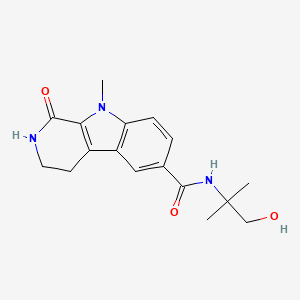
Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulphate is a quaternary ammonium compound with the molecular formula C28H59NO8S. It is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulphate typically involves the reaction of oleylamine with ethylene oxide to form the intermediate compound. This intermediate is then reacted with methyl sulfate to produce the final product. The reaction conditions usually involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through various methods such as distillation or crystallization to achieve the required quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different oxygenated compounds, while reduction may yield simpler amines or alcohols.
Applications De Recherche Scientifique
Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, cleaning agents, and other industrial applications.
Mécanisme D'action
The mechanism of action of Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulphate involves its interaction with cell membranes and proteins. As a surfactant, it can disrupt lipid bilayers and alter the permeability of cell membranes. This property makes it useful in various applications, including drug delivery and cell culture.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecylbenzenesulfonic acid: A surfactant used in various industrial applications.
Triton X-100: A non-ionic surfactant commonly used in biological research.
Uniqueness
Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulphate is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both solubility in water and interaction with hydrophobic substances.
Propriétés
Numéro CAS |
94713-26-5 |
|---|---|
Formule moléculaire |
C28H59NO8S |
Poids moléculaire |
569.8 g/mol |
Nom IUPAC |
bis[2-(2-hydroxyethoxy)ethyl]-methyl-[(Z)-octadec-9-enyl]azanium;methyl sulfate |
InChI |
InChI=1S/C27H56NO4.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(2,20-24-31-26-22-29)21-25-32-27-23-30;1-5-6(2,3)4/h10-11,29-30H,3-9,12-27H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/b11-10-; |
Clé InChI |
NHAVRIGLFJWZIW-GMFCBQQYSA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC[N+](C)(CCOCCO)CCOCCO.COS(=O)(=O)[O-] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC[N+](C)(CCOCCO)CCOCCO.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


